molecular formula C26H23N5O3S B11380848 5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole

5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11380848
M. Wt: 485.6 g/mol
InChI Key: DKWARMFETWIUOV-UHFFFAOYSA-N
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Description

“5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole” is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a triazole ring, a benzyl group, and a dimethoxyphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole” typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Benzyl and Phenyl Groups: The benzyl and phenyl groups can be introduced via nucleophilic substitution reactions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through cyclization reactions involving nitrile oxides and appropriate dipolarophiles.

    Final Assembly: The final compound is assembled by linking the triazole and oxadiazole rings through a sulfanyl bridge, typically using thiol-based reagents under mild conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, the compound may be studied for its interactions with various biomolecules, including proteins and nucleic acids.

Medicine

The compound’s structural features make it a candidate for drug development, particularly in the search for new antimicrobial, anticancer, or anti-inflammatory agents.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, with specific chemical properties.

Mechanism of Action

The mechanism by which “5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole” exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-1,2,4-oxadiazole
  • 4H-1,2,4-triazole derivatives
  • Benzyl-substituted heterocycles

Uniqueness

The uniqueness of “5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole” lies in its combination of structural features, including the triazole and oxadiazole rings, the benzyl and phenyl groups, and the sulfanyl bridge. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H23N5O3S

Molecular Weight

485.6 g/mol

IUPAC Name

5-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C26H23N5O3S/c1-32-20-13-14-22(33-2)21(16-20)25-27-24(34-30-25)17-35-26-29-28-23(15-18-9-5-3-6-10-18)31(26)19-11-7-4-8-12-19/h3-14,16H,15,17H2,1-2H3

InChI Key

DKWARMFETWIUOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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